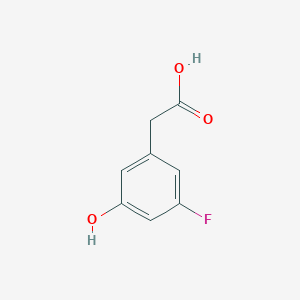
3-(3-methoxy-4-nitrophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxy-4-nitrophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both methoxy and nitro groups on the phenyl ring, along with the pyridine moiety, makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the nitration of 3-methoxyphenylpyridine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
3-(3-methoxy-4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-Hydroxy-4-nitro-phenyl)pyridine.
Reduction: 3-(3-Methoxy-4-amino-phenyl)pyridine.
Substitution: Various halogenated or sulfonated derivatives of this compound.
科学研究应用
3-(3-methoxy-4-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
作用机制
The mechanism of action of 3-(3-methoxy-4-nitrophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells . The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
3-(3-Methoxy-4-amino-phenyl)pyridine: Similar structure but with an amino group instead of a nitro group.
3-(3-Hydroxy-4-nitro-phenyl)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Methoxy-4-chloro-phenyl)pyridine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(3-methoxy-4-nitrophenyl)pyridine is unique due to the presence of both methoxy and nitro groups, which provide a balance of electronic and steric effects. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
3-(3-methoxy-4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-9(4-5-11(12)14(15)16)10-3-2-6-13-8-10/h2-8H,1H3 |
InChI 键 |
MNLUPLMDEXISFP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-1-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]butan-2-one](/img/structure/B8660207.png)




![Benzenamine,4-[2-(3-pyridinyl)ethyl]-](/img/structure/B8660254.png)



![1-[(5-Bromothiophen-2-yl)methyl]piperidine](/img/structure/B8660295.png)

![2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B8660303.png)
